molecular formula C8H4BrFS B8064978 6-Bromo-7-fluorobenzo[b]thiophene

6-Bromo-7-fluorobenzo[b]thiophene

Cat. No.: B8064978
M. Wt: 231.09 g/mol
InChI Key: IGQCIEQFZOZBLY-UHFFFAOYSA-N
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Description

6-Bromo-7-fluorobenzo[b]thiophene is a heterocyclic compound with the molecular formula C8H4BrFS. It is a derivative of benzothiophene, where the benzene ring is fused with a thiophene ring, and it contains bromine and fluorine substituents at the 6 and 7 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluorobenzo[b]thiophene typically involves the functionalization of the benzothiophene core. One common method includes the bromination and fluorination of benzothiophene derivatives. For instance, starting with benzothiophene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequent fluorination can be carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophenes, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

6-Bromo-7-fluorobenzo[b]thiophene has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials due to its electronic properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, especially in the context of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluorobenzo[b]thiophene depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. In materials science, its electronic properties are exploited to develop semiconductors and light-emitting devices .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-fluorobenzo[b]thiophene
  • 6-Bromo-3-fluorobenzo[b]thiophene
  • 6-Bromo-7-fluorobenzo[d]oxazole
  • 6-Fluorobenzo[b]thiophene

Uniqueness

6-Bromo-7-fluorobenzo[b]thiophene is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and physical properties. This unique substitution pattern can lead to distinct electronic properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

6-bromo-7-fluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFS/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQCIEQFZOZBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CS2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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